N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrazole ring substituted with a 4-chlorobenzyl group, two methyl groups, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the 4-chlorobenzyl group through a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with 3-methyl-4-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorobenzyl group.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a chlorobenzyl and nitrobenzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19ClN4O3 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C20H19ClN4O3/c1-12-10-16(6-9-18(12)25(27)28)20(26)22-19-13(2)23-24(14(19)3)11-15-4-7-17(21)8-5-15/h4-10H,11H2,1-3H3,(H,22,26) |
InChI Key |
ASHNMZIDKOKQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.